molecular formula C9H10N2S B14633547 Acetonitrile;benzenecarbothioamide CAS No. 55131-58-3

Acetonitrile;benzenecarbothioamide

Cat. No.: B14633547
CAS No.: 55131-58-3
M. Wt: 178.26 g/mol
InChI Key: CYJQQSGBVTWUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile;benzenecarbothioamide is a compound that combines the properties of acetonitrile and benzenecarbothioamide. Acetonitrile is a colorless liquid with a faint, distinct, fruity odor, commonly used as a solvent in organic synthesis. Benzenecarbothioamide, also known as benzothioamide, is an organic compound containing a benzene ring attached to a thioamide group. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.

Synthetic Routes and Reaction Conditions:

    Acetonitrile: Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture.

    Benzenecarbothioamide: Benzenecarbothioamide can be synthesized through the reaction of benzoyl chloride with ammonium thiocyanate, followed by hydrolysis of the resulting benzoylthiourea.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Acetonitrile can undergo oxidation to form acetamide and acetic acid under specific conditions.

    Reduction: Benzenecarbothioamide can be reduced to benzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium cyanide or potassium cyanide can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation of acetonitrile can yield acetamide and acetic acid.
  • Reduction of benzenecarbothioamide can produce benzylamine.
  • Substitution reactions involving acetonitrile can lead to the formation of various nitrile derivatives.

Scientific Research Applications

Acetonitrile;benzenecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetonitrile;benzenecarbothioamide involves the interaction of its functional groups with specific molecular targets:

    Acetonitrile: Acetonitrile acts as a solvent, facilitating the dissolution and reaction of various compounds. It can also form complexes with metal ions, influencing their reactivity.

    Benzenecarbothioamide: The thioamide group in benzenecarbothioamide can interact with nucleophiles and electrophiles, participating in various chemical reactions. It can also bind to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness:

  • Acetonitrile;benzenecarbothioamide combines the solvent properties of acetonitrile with the reactivity of benzenecarbothioamide, making it a versatile compound for various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

CAS No.

55131-58-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

acetonitrile;benzenecarbothioamide

InChI

InChI=1S/C7H7NS.C2H3N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H2,8,9);1H3

InChI Key

CYJQQSGBVTWUHL-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC=C(C=C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.